molecular formula C13H30N2 B14727308 N,N,N',N'-tetra(propan-2-yl)methanediamine CAS No. 6400-26-6

N,N,N',N'-tetra(propan-2-yl)methanediamine

Cat. No.: B14727308
CAS No.: 6400-26-6
M. Wt: 214.39 g/mol
InChI Key: KFSATLCGQPCVMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N’,N’-tetra(propan-2-yl)methanediamine is a chemical compound with the molecular formula C13H30N2 It is a derivative of methanediamine, where the hydrogen atoms are replaced by propan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-tetra(propan-2-yl)methanediamine typically involves the reaction of methanediamine with isopropyl halides under basic conditions. The reaction can be represented as follows:

CH2(NH2)2+4C3H7XC13H30N2+4HX\text{CH}_2(\text{NH}_2)_2 + 4 \text{C}_3\text{H}_7\text{X} \rightarrow \text{C}_13\text{H}_30\text{N}_2 + 4 \text{HX} CH2​(NH2​)2​+4C3​H7​X→C1​3H3​0N2​+4HX

where X is a halogen (e.g., chlorine, bromine). The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to neutralize the hydrogen halide formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of N,N,N’,N’-tetra(propan-2-yl)methanediamine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-tetra(propan-2-yl)methanediamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Compounds with different functional groups replacing the isopropyl groups.

Scientific Research Applications

N,N,N’,N’-tetra(propan-2-yl)methanediamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of N,N,N’,N’-tetra(propan-2-yl)methanediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. Its bulky isopropyl groups can influence the binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Methanediamine, N,N,N’,N’-tetramethyl-: This compound has methyl groups instead of isopropyl groups.

    Methanediamine, N,N,N’,N’-tetraethyl-: This compound has ethyl groups instead of isopropyl groups.

    Methanediamine, N,N,N’,N’-tetra-2-propen-1-yl-: This compound has allyl groups instead of isopropyl groups.

Uniqueness

N,N,N’,N’-tetra(propan-2-yl)methanediamine is unique due to its bulky isopropyl groups, which can significantly influence its chemical reactivity and interactions with molecular targets. This makes it a valuable compound for specific applications where steric hindrance and hydrophobic interactions play a crucial role.

Properties

CAS No.

6400-26-6

Molecular Formula

C13H30N2

Molecular Weight

214.39 g/mol

IUPAC Name

N,N,N',N'-tetra(propan-2-yl)methanediamine

InChI

InChI=1S/C13H30N2/c1-10(2)14(11(3)4)9-15(12(5)6)13(7)8/h10-13H,9H2,1-8H3

InChI Key

KFSATLCGQPCVMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CN(C(C)C)C(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.